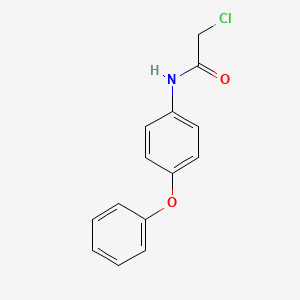

2-chloro-N-(4-phenoxyphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-10-14(17)16-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUZNDQAFGNCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353148 | |

| Record name | 2-chloro-N-(4-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36160-84-6 | |

| Record name | 2-chloro-N-(4-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-(4-phenoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide: A Key Intermediate in Drug Discovery

Foreword: The Strategic Importance of the Chloroacetamide Moiety in Medicinal Chemistry

In the landscape of modern drug development, the synthesis of versatile chemical intermediates is a cornerstone of innovation. Among these, N-arylacetamides, and specifically those bearing a reactive chloroacetyl group, have garnered significant attention.[1] 2-chloro-N-(4-phenoxyphenyl)acetamide stands as a prime example of such a scaffold, embodying a strategic convergence of structural features conducive to the exploration of novel therapeutic agents. The phenoxy aniline backbone is a recognized pharmacophore in various biologically active molecules, while the α-chloroacetamide group serves as a highly valuable electrophilic handle. This reactive site allows for facile covalent modification and the introduction of diverse functionalities, a critical attribute in the construction of compound libraries for high-throughput screening and lead optimization. This guide provides an in-depth examination of the synthesis of this compound, offering not just a procedural outline but a scientific rationale for the methodological choices, thereby empowering researchers in their pursuit of next-generation therapeutics.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is fundamentally an amidation reaction. A retrosynthetic analysis reveals a straightforward and efficient pathway involving the formation of an amide bond between a primary amine and an acyl chloride.

Caption: Retrosynthetic analysis of this compound.

The primary synthetic strategy, therefore, is the nucleophilic acyl substitution reaction between 4-phenoxyaniline and chloroacetyl chloride. This reaction is typically facile and high-yielding, making it an attractive route for both laboratory-scale synthesis and potential scale-up.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis lies in the nucleophilic attack of the amino group of 4-phenoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion and subsequent deprotonation to yield the stable amide product.

Caption: Generalized mechanism of the acylation reaction.

The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol

This protocol is a comprehensive guide for the synthesis of this compound, designed to be a self-validating system with clear checkpoints for reaction monitoring and product verification.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 4-Phenoxyaniline | 139-59-3 | C₁₂H₁₁NO | 185.22 | ≥98% |

| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | ≥98% |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | ≥99% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M aqueous solution |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated aqueous solution |

| Brine | N/A | NaCl (aq) | N/A | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Reagent grade |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-phenoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting amine spot indicates the completion of the reaction.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Expected characterization data, based on analogous compounds, are provided below.[1][2]

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1240 (C-O-C stretch), ~750 (C-Cl stretch) |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the methylene protons adjacent to the chlorine, and a broad singlet for the amide proton. |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances for the aromatic carbons, the carbonyl carbon, and the methylene carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₄H₁₂ClNO₂ (m/z = 261.06). |

Safety and Handling Precautions

-

Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Triethylamine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Standard laboratory safety practices should be followed throughout the procedure.

Applications in Drug Discovery and Development

This compound is not merely a chemical entity but a strategic starting point for the synthesis of a diverse array of biologically active molecules. The electrophilic nature of the chloroacetyl group makes it a prime target for nucleophilic substitution, allowing for the facile introduction of various pharmacophores.

One of the most significant applications of α-chloroacetamides is in the development of covalent inhibitors , particularly for kinases. The chloroacetamide moiety can form a stable covalent bond with a nucleophilic residue, such as a cysteine, in the active site of a target protein. This can lead to irreversible or long-lasting inhibition, offering a powerful mechanism for therapeutic intervention.

Furthermore, the chloro group can be displaced by a wide range of nucleophiles (amines, thiols, alcohols), providing a versatile platform for the synthesis of large compound libraries for screening against various biological targets. This modularity is highly advantageous in the early stages of drug discovery.

Conclusion

The synthesis of this compound via the chloroacetylation of 4-phenoxyaniline is a robust and efficient process. This guide has provided a comprehensive overview of the synthesis strategy, reaction mechanism, a detailed experimental protocol, and the rationale behind its significance in medicinal chemistry. By understanding the fundamental principles and practical considerations outlined herein, researchers are well-equipped to synthesize this valuable intermediate and leverage its chemical reactivity in the pursuit of novel therapeutic agents.

References

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

-

PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[3][4][5] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98%. Retrieved from [Link]

-

AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

- Google Patents. (n.d.). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

- Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.

-

SpectraBase. (n.d.). N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

-

Assiut University. (2021). Current Chemistry Letters Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Retrieved from [Link]

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16634-82-5 CAS MSDS (2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2-chloro-N-(4-phenoxyphenyl)acetamide

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-phenoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in synthetic chemistry. While extensive experimental data for this specific molecule is not widely published, this document synthesizes information from authoritative chemical databases and analogous N-arylacetamide structures to present a robust profile for researchers, scientists, and drug development professionals. The guide covers core physical and chemical properties, detailed spectroscopic and spectrometric characterization, validated experimental methodologies for synthesis and analysis, and essential safety and handling protocols. The content is structured to provide not only data but also the scientific rationale behind analytical techniques, reflecting an approach grounded in expertise and trustworthiness.

Introduction

Overview of N-Arylacetamides in Research

N-arylacetamides are a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of a wide range of commercially and biologically significant molecules.[1][2] Their structural motif is found in numerous pharmaceuticals, agrochemicals, and other specialty chemicals. The versatility of the N-arylacetamide scaffold allows for extensive functionalization, making it a target of ongoing research and development. The chloroacetamide moiety, in particular, is a reactive handle for introducing further molecular complexity.

Introducing this compound

This compound (CAS No: 36160-84-6) is an organic compound featuring a central acetamide linkage, a chloroalkyl group, and a phenoxyphenyl substituent.[3] The presence of the ether linkage and the two aromatic rings defines its steric and electronic properties, influencing its reactivity and physical characteristics. Its primary utility lies in its role as a precursor or intermediate in multi-step synthetic pathways. A thorough understanding of its physicochemical properties is therefore paramount for its effective use in process development, quality control, and reaction optimization.

Molecular Structure and Key Features

The molecular structure combines several key functional groups that dictate its chemical behavior:

-

Amide Group (-C(=O)NH-): Provides rigidity and potential for hydrogen bonding.

-

Phenoxy Group (-O-Ph): A bulky, relatively non-polar group that influences solubility and crystal packing.

-

Aromatic Rings: Contribute to the molecule's overall hydrophobicity.

-

α-Chloro Substituent: An electrophilic site, making the methylene group susceptible to nucleophilic substitution.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The following table summarizes the core . Computed values are derived from the PubChem database, while expected experimental values are inferred from closely related analogs.

| Property | Value / Expected Value | Source / Rationale |

| IUPAC Name | This compound | [3] |

| CAS Number | 36160-84-6 | [3] |

| Molecular Formula | C₁₄H₁₂ClNO₂ | [3] |

| Molecular Weight | 261.70 g/mol | [3] |

| Physical State | Expected to be a crystalline solid at room temperature. | Based on analogs like 2-chloro-N-(4-methylphenyl)acetamide.[4] |

| Melting Point | Expected range: 130-150 °C | Inferred from analogs: 2-chloro-N-(4-hydroxyphenyl)acetamide (140-142 °C)[1] and 2-chloro-N-(4-ethoxyphenyl)acetamide (146 °C).[5] |

| Solubility | Low in water; soluble in organic solvents like DMSO, ethanol. | The large, non-polar phenoxyphenyl moiety reduces aqueous solubility.[6] |

| Lipophilicity (XLogP3) | 3.3 | Computed by PubChem.[3] Indicates significant lipophilicity. |

Molecular Formula, Weight, and Composition

The empirical formula is C₁₄H₁₂ClNO₂. Its molecular weight of 261.70 g/mol is a fundamental parameter for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.[3]

Physical State and Appearance

Based on the properties of similar N-arylacetamides, this compound is expected to be a white to off-white or light brown crystalline solid at ambient temperature.[7][8]

Melting Point

Solubility Profile

The solubility is largely dictated by the bulky and hydrophobic phenoxyphenyl group. Consequently, the compound is expected to have very low solubility in water. It should, however, exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol, especially upon heating.[6] This profile is crucial for selecting appropriate solvents for reaction, purification (recrystallization), and analysis (e.g., NMR spectroscopy).

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (like octanol) and water. The computed XLogP3 value of 3.3 indicates that this compound is significantly lipophilic (fat-soluble).[3] In drug development, lipophilicity is a key parameter that influences absorption, distribution, metabolism, and excretion (ADME) properties.

Potential for Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. Studies on related compounds, such as 2-chloro-3′,4′-diacetoxy-acetophenone, have identified and characterized distinct polymorphic forms.[9][10] It is therefore plausible that this compound could also exhibit polymorphism. For applications in pharmaceuticals, characterization of potential polymorphs using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) would be a critical step.

Spectroscopic and Spectrometric Characterization

Spectroscopic data is essential for the unambiguous confirmation of the molecular structure and for assessing the purity of the synthesized compound. The following are predicted spectra based on the known structure and data from close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet integrating to two protons for the methylene group (–CH₂Cl) would likely appear around δ 4.2-4.3 ppm, similar to analogs.[1][2] A singlet for the amide proton (–NH) would be observed further downfield, typically above δ 10.0 ppm in DMSO-d₆.[1][2] The nine aromatic protons on the two phenyl rings would produce a complex multiplet pattern in the δ 6.9-7.6 ppm region.

-

¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon (C=O) is expected around δ 164-165 ppm.[1] The methylene carbon (–CH₂Cl) would appear around δ 43-44 ppm.[2] The aromatic carbons would generate a series of signals in the δ 114-156 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups based on their vibrational frequencies.

-

N-H Stretch: A distinct peak around 3200-3300 cm⁻¹ corresponding to the amide N-H bond.[1][2]

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹, characteristic of the amide carbonyl group.[1][2]

-

C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.

-

C-O-C Stretch: Ether linkages show characteristic bands in the 1200-1250 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 850-550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show:

-

Molecular Ion Peak ([M]⁺): A peak at m/z 261.

-

Isotope Peak ([M+2]⁺): Due to the presence of the chlorine-37 isotope, a peak at m/z 263 with an intensity approximately one-third of the [M]⁺ peak is expected, which is a definitive signature for a monochlorinated compound.

Experimental Methodologies & Rationale

Synthesis Protocol: Acylation of 4-phenoxyaniline

The most direct and reliable method for synthesizing this compound is the nucleophilic acyl substitution reaction between 4-phenoxyaniline and chloroacetyl chloride. This established protocol for N-arylacetamides is highly efficient.[1][2]

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 equivalent of 4-phenoxyaniline in a suitable solvent like glacial acetic acid or acetone in a round-bottom flask. The choice of solvent is critical; it must dissolve the starting material without reacting with the acyl chloride.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This is a crucial step to control the exothermicity of the acylation reaction and prevent potential side reactions.

-

Acylation: Add 1.0-1.2 equivalents of chloroacetyl chloride dropwise to the stirred solution while maintaining the low temperature. The slight excess of the acylating agent ensures the complete consumption of the starting aniline.

-

Reaction: Allow the mixture to stir at low temperature for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Precipitation/Workup: Pour the reaction mixture into a beaker containing a solution of sodium acetate or cold water. The sodium acetate neutralizes the HCl byproduct, causing the less soluble amide product to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the solid on the filter paper with cold water to remove any residual acid and salts, followed by a cold non-polar solvent like hexane to remove non-polar impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Caption: General workflow for the synthesis of this compound.

Purity and Identity Confirmation Workflow

A multi-step analytical workflow is essential to validate the synthesis and confirm the identity and purity of the final product. Each step provides a layer of self-validation for the protocol.

Caption: Analytical workflow for identity and purity confirmation.

Protocol for Solubility Determination

A standard shake-flask method can be employed for quantitative solubility assessment.

-

Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., water, buffer, ethanol) in a sealed vial. The excess solid is necessary to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solid.

-

Separation: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Safety and Handling

Hazard Identification

Based on aggregated GHS data for this compound and its analogs, the compound presents several hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.[3]

-

Skin Sensitization: May cause an allergic skin reaction.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Aquatic Hazard: Very toxic to aquatic life.[3]

Recommended Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[11][12]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.[11]

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong bases and reducing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Avoid release to the environment.

Conclusion

This compound is a valuable synthetic intermediate whose physicochemical properties are consistent with its structure. It is a lipophilic, crystalline solid with low aqueous solubility and characteristic spectroscopic signatures. The well-established synthetic route via acylation provides a reliable method for its preparation. Proper analytical characterization is crucial for ensuring its identity and purity for subsequent use. Adherence to strict safety protocols is necessary due to its potential hazards. This guide provides the foundational knowledge required for researchers to confidently handle, analyze, and utilize this compound in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 2-chloro-N-(4-ethoxyphenyl)acetamide. [Link]

-

El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health (NIH). [Link]

-

Acikbas, Y., et al. (2016). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health (NIH). [Link]

-

ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

-

Wang, J., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

-

NIST. 2-Chloro-p-acetophenetidide. NIST WebBook. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

NIST. Acetamide, 2-chloro-. NIST WebBook. [Link]

-

Iacovita, C., et al. (2020). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI. [Link]

-

PubChem. 2-Chloro-N-(4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]

-

Iacovita, C., et al. (2020). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. ResearchGate. [Link]

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H12ClNO2 | CID 736969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 16634-82-5 CAS MSDS (2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Chloro-p-acetophenetidide [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 [benchchem.com]

- 9. Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

biological activity of 2-chloro-N-(4-phenoxyphenyl)acetamide derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N-(4-phenoxyphenyl)acetamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-chloro-N-arylacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic accessibility and broad spectrum of biological activities. This guide focuses on a specific, promising subclass: this compound and its derivatives. These compounds, characterized by a flexible ether linkage, have emerged as potent agents in various therapeutic areas, including oncology and infectious diseases. We will dissect their synthesis, explore their diverse biological functions, analyze structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical framework for novel therapeutic discovery.

Introduction: The Versatile Chloroacetamide Scaffold

N-arylacetamides are privileged structures in drug design, serving as intermediates for a vast array of pharmaceuticals.[1] The incorporation of a chloroacetyl group introduces a reactive electrophilic site, rendering these molecules capable of interacting with various biological nucleophiles, a feature that underpins much of their activity. The specific addition of a 4-phenoxyphenyl moiety introduces a significant, semi-flexible lipophilic domain, which can enhance binding to hydrophobic pockets within target proteins and facilitate membrane traversal.

This guide provides a holistic overview of the synthesis, characterization, and multifaceted biological activities of this compound derivatives. We will delve into their demonstrated potential as antifungal, antibacterial, and anticancer agents, grounding the discussion in mechanistic insights and quantitative data.

Synthesis and Characterization

The synthesis of this compound derivatives is typically achieved through a straightforward and robust acylation reaction. The general strategy involves the reaction of a substituted 4-phenoxyaniline with chloroacetyl chloride in the presence of a base or in a suitable solvent system.

General Synthetic Workflow

The reaction proceeds by the nucleophilic attack of the primary amine of the 4-phenoxyaniline derivative on the electrophilic carbonyl carbon of chloroacetyl chloride.

Caption: General synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide

This protocol, adapted from established methods for similar N-arylacetamides, serves as a representative example.[1][2]

-

Dissolution: Dissolve 4-aminophenol (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the cooled, stirring solution. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir for 2-4 hours at room temperature, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: Pour the reaction mixture into a beaker of ice-cold water or a sodium acetate solution to precipitate the crude product.[1]

-

Filtration and Washing: Filter the resulting solid precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove any remaining acid and salts.

-

Drying and Recrystallization: Dry the crude product in a vacuum oven. Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activities: A Multifaceted Profile

Derivatives of the 2-chloro-N-phenylacetamide scaffold exhibit a remarkable range of biological activities. The phenoxyphenyl moiety often enhances this inherent potential.

Antifungal Activity

Several studies have highlighted the potent antifungal properties of chloroacetamide derivatives, particularly against drug-resistant fungal pathogens.

-

Activity against Candida: Research has shown that 2-chloro-N-phenylacetamide is effective against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[3][4][5][6] The compound inhibits both planktonic cells and biofilm formation, a critical factor in persistent fungal infections.[3][4][5][6] It has been shown to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%.[3][4][5]

-

Activity against Aspergillus: The amide 2-chloro-N-phenylacetamide has also demonstrated promising activity against Aspergillus flavus strains.[7]

Mechanism of Action: Interestingly, the antifungal mechanism does not appear to involve binding to ergosterol, a common target for azole antifungals, nor does it damage the fungal cell wall.[3][4][5] For Aspergillus flavus, a likely mechanism is the inhibition of DNA synthesis via the inhibition of thymidylate synthase.[7] It is important to note that antagonism has been observed when combining these compounds with amphotericin B and fluconazole, suggesting that combination therapy should be approached with caution.[3][4][5]

| Compound/Derivative | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | 128 - 256 | 512 - 1024 | [3][4][5][6] |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 | [7] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Antibacterial Activity

The chloroacetamide core is also effective against a range of bacteria.

-

Spectrum of Activity: Synthesized 2-chloro-N-(hydroxyphenyl) acetamides have shown appreciable activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria.[2][8]

-

Role of the Chloro Group: The presence of the chlorine atom on the alpha-carbon is often crucial for antimicrobial activity. Studies comparing N-(hydroxyphenyl) acetamide with its 2-chloro counterpart found that the non-chlorinated version was inactive, while the chlorinated derivative was highly active.[9] This highlights the role of the chloro group as a key pharmacophore element.

-

Combination Therapy: The combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with conventional antibiotics has shown promising results. Synergistic effects were observed when combined with meropenem and imipenem against Klebsiella pneumoniae, indicating its potential to enhance the efficacy of existing drugs and combat resistance.[10][11]

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.

-

Cell Line Activity: Sulphonamide-based 2-chloro-N-phenyl acetamide derivatives have shown efficacy against the NCI-H226 lung cancer cell line.[12] Other studies have identified 2-chloroacetamides bearing thiazole scaffolds as being significantly cytotoxic against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[13]

-

Mechanism of Action: A potential mechanism for the anticancer effects involves the inhibition of Glutathione S-transferase (GST).[13] Molecular docking studies suggest that glutathione-2-chloroacetamide conjugates bind effectively to GST, potentially disrupting cellular detoxification pathways and rendering cancer cells more susceptible to apoptosis.[13]

| Compound Series | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives | NCI-H226 (Lung) | 1374.35 - 1866.20 | [12] |

| 2-(substituted phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Not specified, but active | [14] |

IC50: Half-maximal inhibitory concentration

Structure-Activity Relationship (SAR) Analysis

Synthesizing the available data reveals key structural features that govern the biological activity of these compounds:

-

The 2-Chloroacetyl Moiety is Critical: As previously mentioned, the 2-chloro group is indispensable for potent antimicrobial activity.[9] Its electrophilic nature is key to the interaction with biological targets. Dichloroacetamide derivatives, in contrast, have shown negligible anticancer activity, suggesting that the degree of halogenation is a sensitive parameter.[13]

-

Aromatic Substituents Modulate Activity: The nature and position of substituents on the phenoxyphenyl ring system significantly influence potency and selectivity.

-

Halogens: The presence of halogens (e.g., chloro, fluoro) on the aromatic rings often enhances anticancer and anti-inflammatory activities.[14]

-

Phenoxy Group: An aryloxy substituent in the core structure appears to be favorable for antiplasmodial activity when compared to a simple hydrogen atom.[15]

-

Mechanistic Insights: A Hypothetical Pathway for Anticancer Activity

The induction of apoptosis is a common endpoint for many cytotoxic agents. For 2-chloroacetamide derivatives, a plausible mechanism involves the inhibition of GST, leading to an increase in reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Caption: Hypothetical pathway of GST inhibition-induced apoptosis.

Future Perspectives and Drug Development Potential

The this compound scaffold represents a fertile ground for the development of new therapeutic agents. The derivatives have demonstrated compelling in vitro activity against a range of clinically relevant pathogens and cancer cell lines.

Key areas for future research include:

-

Lead Optimization: Systematic modification of the phenoxyphenyl ring system to improve potency and selectivity while minimizing off-target toxicity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets for the various biological activities will be crucial for rational drug design and predicting potential resistance mechanisms.

-

In Vivo Efficacy and Safety: Promising candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Formulation Development: For compounds with favorable profiles, developing suitable formulations for oral or parenteral administration will be a necessary step toward clinical application.[9]

References

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022-03-09). PubMed. [Link]

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-r. (n.d.). ResearchGate. [Link]

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (n.d.). SciELO. [Link]

-

(PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. [Link]

-

Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. (2025-02-23). South Eastern European Journal of Public Health (SEEJPH). [Link]

-

Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021-09-20). PubMed. [Link]

-

Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025-02-28). ScienceRise: Pharmaceutical Science. [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed. [Link]

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020-12-12). Neliti. [Link]

-

(PDF) Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]-[3][5][6] Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. (n.d.). ResearchGate. [Link]

-

SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). Unknown Source. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012-01-02). International Journal of Pharma Sciences and Research. [Link]

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B). (n.d.). ResearchGate. [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). PMC - NIH. [Link]

-

Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. (n.d.). Neliti. [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. [Link]

-

Activity In Vitro of 2-Chloro-N-[4-(4-Chlorophenyl)-2-Thiazolyl]Acetamide Against Promastigotes of Leishmania mexicana: An Apoptosis Inducer. (2021-02-22). PubMed. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020-08-31). PMC - NIH. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI. [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. (2020-05-26). ResearchGate. [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023-03-13). PubMed. [Link]

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]

- 9. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. seejph.com [seejph.com]

- 13. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 14. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-chloro-N-(4-phenoxyphenyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. 2-chloro-N-(4-phenoxyphenyl)acetamide (C₁₄H₁₂ClNO₂) is a molecule of interest, embodying structural motifs common in medicinal chemistry. This guide provides an in-depth technical analysis of the primary spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. By integrating foundational principles with practical, field-tested insights, this document serves as a comprehensive resource for the unambiguous identification and quality control of this compound, adhering to the rigorous standards of Good Laboratory Practice (GLP).

Introduction: The Imperative for Rigorous Characterization

The journey of a chemical entity from discovery to application is underpinned by a complete and verifiable understanding of its molecular structure. For a compound like this compound, which contains a secondary amide, an aromatic ether, and a halogenated alkyl group, each functional component presents a unique spectroscopic signature. The convergence of data from IR, NMR, and MS provides a self-validating system for structural confirmation, essential for patent filings, regulatory submissions, and ensuring the reproducibility of scientific outcomes. This guide explains the causality behind the analytical choices, ensuring that each step is not just a procedure, but a targeted inquiry into the molecule's architecture.

The principles of Good Laboratory Practice (GLP) mandate a systematic and documented approach to non-clinical studies to ensure data quality and integrity.[1][2][3][4][5] This guide is framed within that context, emphasizing robust and reproducible methodologies.

Strategic Workflow for Spectroscopic Analysis

A multi-faceted analytical approach mitigates the risk of misinterpretation inherent in any single technique. Our strategy begins with Infrared Spectroscopy to rapidly confirm the presence of key functional groups. We then employ high-resolution Nuclear Magnetic Resonance to map the precise proton and carbon framework. Finally, Mass Spectrometry confirms the molecular weight and provides vital clues about the compound's composition and fragmentation behavior.

Caption: A strategic workflow for comprehensive structural elucidation.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared spectroscopy is the ideal first-pass technique. It provides rapid, non-destructive confirmation of the molecule's key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretches, bends). For a secondary amide, a trio of peaks is highly diagnostic.[6]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)

-

Instrument Preparation: Ensure the Nicolet iS10 or a similar FTIR spectrometer is calibrated and the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Perform a background scan to capture the ambient atmospheric spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Data Interpretation

The IR spectrum provides a distinct pattern confirming the compound's architecture. The secondary amide linkage is particularly informative, giving rise to characteristic N-H stretching and C=O stretching (Amide I) bands.[6][7][8][9] The aromatic ether contributes a strong C-O stretching absorption.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Structural Component |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3100-3000 | C-H Stretch | Aromatic Rings |

| ~2950 | C-H Stretch | CH₂ Group |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| ~1240 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~750 | C-Cl Stretch | Chloroalkane |

Note: These are predicted values based on established correlation tables. Actual values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the chemical environment, proximity, and bonding of each atom.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds prevents the exchange of the amide N-H proton, ensuring it is clearly visible in the ¹H spectrum.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The instrument is tuned to the frequencies of ¹H and ¹³C, and the magnetic field is "shimmed" to ensure homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled sequence is typically run to simplify the spectrum, yielding a single peak for each unique carbon atom.

¹H NMR Data Interpretation

The ¹H NMR spectrum maps the proton environments. The chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and splitting patterns (multiplicity) show adjacent protons. Protons near electronegative atoms like oxygen and nitrogen are "deshielded" and appear at a higher chemical shift (downfield).[10][11][12]

Caption: Structure of this compound.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet | 1H | NH | Amide proton, often broad. |

| ~7.6 | Doublet | 2H | Ar-H | Protons on the N-phenyl ring, ortho to the amide. |

| ~7.4 | Triplet | 2H | Ar-H | Protons on the terminal phenyl ring, meta to the ether. |

| ~7.2 | Triplet | 1H | Ar-H | Proton on the terminal phenyl ring, para to the ether. |

| ~7.0 | Multiplet | 4H | Ar-H | Remaining aromatic protons on both rings. |

| ~4.3 | Singlet | 2H | CH ₂Cl | Methylene protons adjacent to electronegative Cl and C=O. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum identifies all unique carbon environments. The carbonyl carbon of the amide is characteristically downfield due to the strong deshielding effect of the double-bonded oxygen. Carbons attached to the ether oxygen also show a downfield shift.[13]

| Predicted δ (ppm) | Assignment | Rationale |

| ~165 | C =O | Amide carbonyl carbon. |

| ~156, ~154 | Ar-C -O | Aromatic carbons directly bonded to the ether oxygen. |

| ~133, ~121 | Ar-C -N | Aromatic carbons of the N-phenyl ring. |

| ~130, ~124, ~119 | Ar-C H | Remaining aromatic carbons. |

| ~44 | C H₂Cl | Methylene carbon, deshielded by chlorine. |

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine.

Experimental Protocol (Electron Ionization - EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ionization chamber, high-energy electrons bombard the gaseous molecules, ejecting an electron to form a positive radical cation, known as the molecular ion (M⁺•).

-

Acceleration & Deflection: The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Interpretation

The most crucial piece of information is the molecular ion peak. For this compound (C₁₄H₁₂ClNO₂), the molecular weight is ~261.7 g/mol .[14]

A key confirmatory feature is the chlorine isotope pattern . Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[15][16] This results in two molecular ion peaks:

-

M⁺ peak: Corresponding to the molecule containing ³⁵Cl.

-

M+2 peak: A smaller peak, two m/z units higher, corresponding to the molecule with ³⁷Cl.

The relative intensity of the M⁺ to the M+2 peak will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.[17][18][19]

Caption: Mass spectrometry analysis showing isotopic signature and fragmentation.

Common fragmentation pathways for such molecules include alpha-cleavage adjacent to the carbonyl group or cleavage of the ether bond.[20]

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is achieved not by a single observation, but by the congruent testimony of multiple spectroscopic techniques. IR confirms the presence of the amide, ether, and chloroalkane functionalities. NMR provides an unambiguous map of the proton and carbon skeleton, confirming the substitution patterns and connectivity. Finally, mass spectrometry verifies the molecular weight and confirms the presence of chlorine through its distinct isotopic signature. This integrated, multi-technique approach represents a robust, self-validating system that ensures the scientific integrity required in modern chemical and pharmaceutical research.

References

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- JoVE. (2024). Mass Spectrometry: Isotope Effect.

- Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine.

- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.

- Canvas. (2023). Chloro pattern in Mass Spectrometry.

- ResearchGate. (2025). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation.

- Thermo Fisher Scientific. (n.d.). Protein secondary structure elucidation using FTIR spectroscopy.

- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.

- Fun Man Fung. (2019). NMR Chemical Shifts - Shielded vs Deshielded (Upfield vs downfield).

- PubMed Central (PMC). (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

- PubMed Central (PMC). (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- PubChem. (n.d.). This compound.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- LCGC International. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.

- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.

- California State Polytechnic University, Pomona. (n.d.). Calculating 1H NMR Chemical Shifts.

- SpectraBase. (n.d.). 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide - 1H NMR.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- GRCForte. (n.d.). Analytical Method Validation Under Good Laboratory Practices - GLPs.

- Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide.

- PubMed Central (PMC). (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

- LCGC International. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist.

- NIST. (n.d.). Acetamide, 2-chloro-.

- Benchchem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide.

- ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

- PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide.

- Southwest Research Institute. (n.d.). EPA Good Laboratory Practice (GLP) Studies.

- The Royal Society of Chemistry. (2016). Supporting information.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7)IR1.

- The Royal Society of Chemistry. (2014). Supporting Information List of Contents 1H and 13C NMR Spectra of Products.

- AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.

- SpectraBase. (n.d.). 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide - 1H NMR.

- Beauchamp Chemistry. (2020). Mass Spectrometry A-Level Fragmentation part 2.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Analytical Method Validation Under Good Laboratory Practices - GLPs [grcforte.com]

- 3. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. EPA Good Laboratory Practice (GLP) Studies | Southwest Research Institute [swri.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 9. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. This compound | C14H12ClNO2 | CID 736969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 18. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of 2-chloro-N-(4-phenoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the methodologies and anticipated structural characteristics of 2-chloro-N-(4-phenoxyphenyl)acetamide. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the last search, this document outlines the established protocols for its synthesis, crystallization, and subsequent structure determination via single-crystal X-ray diffraction. Drawing upon crystallographic data from structurally analogous compounds, this guide offers expert predictions on its molecular geometry, supramolecular assembly, and the nature of its intermolecular interactions, further elucidated by a prospective Hirshfeld surface analysis. This paper is intended to serve as a foundational resource for researchers in crystallography, medicinal chemistry, and materials science, enabling them to pursue the empirical determination and analysis of this compound's crystal structure.

Introduction: The Significance of N-Arylacetamides in Modern Chemistry

N-arylacetamides represent a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of commercially and biologically significant molecules. Their utility spans the pharmaceutical, agrochemical, and materials science sectors. The specific compound of interest, this compound, incorporates several key structural motifs: a reactive chloroacetamide group, a central phenoxy-phenyl scaffold, and an amide linkage. This combination suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents and functional materials.

The precise three-dimensional arrangement of atoms within a crystal lattice, or its crystal structure, dictates many of a compound's bulk properties, including its solubility, melting point, stability, and, in the case of pharmaceuticals, its bioavailability. Therefore, the determination of the crystal structure of this compound is a crucial step in understanding its chemical behavior and unlocking its full potential. This guide provides the scientific groundwork for achieving this objective.

Synthesis and Crystallization: A Practical Workflow

The synthesis of N-arylacetamides is a well-established field in organic chemistry. The proposed synthesis for this compound is based on a standard and reliable acylation reaction.

Synthetic Protocol

The synthesis involves the reaction of 4-phenoxyaniline with chloroacetyl chloride. This reaction is typically carried out in an appropriate solvent and may utilize a mild base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-phenoxyaniline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reaction Cooldown: Place the flask in an ice bath to cool the solution to 0°C.

-

Addition of Acylating Agent: While stirring, slowly add 1.1 to 1.2 equivalents of chloroacetyl chloride to the cooled solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding distilled water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO3), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis.[1] A variety of techniques can be employed, and the choice of solvent is critical.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent leads to the gradual formation of crystals.

-

Solvent Diffusion: The compound is dissolved in a "good" solvent, and this solution is layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent reduces the compound's solubility, promoting crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a reservoir of a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Crystal Structure Determination: The X-ray Crystallography Workflow

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[2][3] The process involves a series of well-defined steps, from data collection to structure refinement.[4][5][6]

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations.[3] A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1][7]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.

-

Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The final atomic coordinates are typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format.

Predicted Structural Features and Discussion

Based on the known crystal structures of analogous compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, we can predict the likely structural characteristics of this compound.

Molecular Geometry

The molecule is expected to be non-planar. The acetamide group will likely be twisted relative to the plane of the central phenoxy-phenyl ring system. This twist is a common feature in N-arylacetamides and is influenced by steric hindrance and electronic effects. The bond lengths and angles are expected to be within the standard ranges for similar organic compounds.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is anticipated to be dominated by a network of intermolecular hydrogen bonds. The amide N-H group is a good hydrogen bond donor, and the carbonyl oxygen is an effective hydrogen bond acceptor. This will likely lead to the formation of N-H···O hydrogen bonds, which may link the molecules into chains or sheets.

Additionally, other weaker interactions are expected to play a role in stabilizing the crystal structure:

-

C-H···O and C-H···π interactions: These interactions involving the aromatic rings and the chloroacetamide moiety are common in the crystal packing of such molecules.

-

π-π stacking: The presence of two phenyl rings suggests the possibility of π-π stacking interactions between adjacent molecules, which would further stabilize the crystal lattice.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for this compound, based on typical values for similar structures.

| Parameter | Predicted Value |

| Chemical Formula | C₁₄H₁₂ClNO₂ |

| Formula Weight | 261.70 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Unit Cell Dimensions | a ≈ 5-10 Å, b ≈ 10-20 Å, c ≈ 10-15 Å, β ≈ 90-110° |

| Volume | ≈ 1000-1500 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | ≈ 1.3-1.5 g/cm³ |

Prospective Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[8][9][10][11] It provides a graphical representation of the regions of close contact between molecules.

For this compound, a Hirshfeld surface analysis would be instrumental in:

-

Visualizing Intermolecular Contacts: The surface is colored according to the normalized contact distance (d_norm), highlighting regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.

-

Deconvoluting Interaction Types: The analysis generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular interactions and their relative contributions to the overall crystal packing.[12] For the title compound, this would allow for the quantification of H···H, O···H/H···O, C···H/H···C, and Cl···H/H···Cl contacts.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this compound. While a solved crystal structure is not yet available, this document leverages data from closely related compounds and established methodologies to predict its structural features and to provide a robust experimental framework for its empirical determination. The insights gained from the eventual crystal structure will be invaluable for understanding the solid-state properties of this compound and for guiding its future applications in medicinal chemistry and materials science.

References

-

Liu, X., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(9), 103305. Available at: [Link]

-

LookChem. (n.d.). What is Hirshfeld Surface Analysis. Available at: [Link]

-

Wikipedia. (2024). X-ray crystallography. Available at: [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Available at: [Link]

-

Scirp.org. (2021). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Available at: [Link]

-

University of Zurich. (n.d.). Searching the Cambridge Structural Database. Available at: [Link]

-

Polycyclic Aromatic Compounds. (2022). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)-N-Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. Available at: [Link]

-

PubMed Central. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Available at: [Link]

-

CCDC. (2024). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Available at: [Link]

-

MDPI. (2022). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Available at: [Link]

-

Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Available at: [Link]

-

MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Available at: [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

-

ResearchGate. (n.d.). The crystal structure determination workflow. Available at: [Link]

-

ResearchGate. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available at: [Link]

-

Wikipedia. (2024). Cambridge Structural Database. Available at: [Link]

-

Taylor & Francis Online. (2022). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)-N- Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-. Available at: [Link]

-

Science Museum. (2019). X-ray crystallography: Revealing our molecular world. Available at: [Link]

-

re3data.org. (2024). Cambridge Structural Database. Available at: [Link]

-

Fiveable. (n.d.). 12.1 X-ray crystallography: principles and structure determination. Available at: [Link]

-

Frontiers. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. Available at: [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

-

PubMed. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. Available at: [Link]

Sources

- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction [frontiersin.org]

- 7. fiveable.me [fiveable.me]

- 8. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]

- 9. crystalexplorer.net [crystalexplorer.net]

- 10. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 11. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

2-chloro-N-(4-phenoxyphenyl)acetamide as an intermediate in organic synthesis

An In-Depth Technical Guide to 2-chloro-N-(4-phenoxyphenyl)acetamide: Synthesis, Properties, and Applications as a Key Synthetic Intermediate

Abstract